![molecular formula C19H22N2O2S B10978585 2-({[4-(Propan-2-yl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978585.png)
2-({[4-(Propan-2-yl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2. 製法
合成経路と反応条件
2-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの合成は、一般的にチオフェン誘導体と適切なアミンおよびカルボニル化合物の縮合反応によって行われます。 一般的な合成法には、ゲワルト反応、パアル・クノル合成、フィーセルマン・チオフェン合成などが含まれます 。 これらの反応は、多くの場合、五硫化リン(P4S10)をパアル・クノル合成で使用する場合など、特定の触媒と条件を必要とします .
工業的製造方法
2-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドを含むチオフェン誘導体の工業的製造は、多くの場合、高収率と高純度を確保するために、制御された条件下での大規模な縮合反応を含みます。 工業的な環境では、連続フロー反応器やクロマトグラフィーなどの高度な精製技術の使用が一般的です .
3. 化学反応の分析
反応の種類
この化合物は、以下を含む様々な化学反応を起こすことができます。
酸化: チオフェン環は酸化されてスルホキシドまたはスルホンを生成することができます。
還元: 還元反応によりカルボニル基をアルコールに変換できます。
置換: 求電子置換反応により、チオフェン環に様々な官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H2O2)およびm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、チオフェン環の酸化によりスルホキシドまたはスルホンが生成され、カルボニル基の還元によりアルコールが生成されることがあります .
4. 科学研究への応用
2-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、いくつかの科学研究への応用を持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗菌作用などの潜在的な生物学的活性について調査されています。
医学: 様々な疾患の治療における治療薬としての可能性について探求されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Isopropylbenzoyl Group: The isopropylbenzoyl group can be introduced via a Friedel-Crafts acylation reaction using isopropylbenzoyl chloride and a Lewis acid catalyst.
Amidation Reaction: The final step involves the formation of the amide linkage through a reaction between the benzothiophene derivative and an amine, followed by purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反応の分析
Types of Reactions
2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
2-({[4-(プロパン-2-イル)フェニル]カルボニル}アミノ)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を含みます。例えば、特定の酵素または受容体を阻害し、観察された生物学的効果をもたらす可能性があります。 正確な分子標的および経路は、特定の用途と状況によって異なる場合があります .
6. 類似の化合物との比較
類似の化合物
チペピジン: チオフェン核を含み、鎮咳薬として使用されます。
チキジウム臭化物: 抗痙攣作用を持つもう1つのチオフェン誘導体です。
ドルゾラミド: 緑内障の治療に使用されるチオフェン系薬剤です.
ユニークさ
チオフェン環、カルボニル基、アミン基を組み合わせた構造を持つため、様々な科学的および工業的用途に適した汎用性の高い化合物です .
類似化合物との比較
Similar Compounds
Phthalazines: These compounds share a similar benzothiophene core and exhibit diverse biological activities.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their wide range of biological activities.
Pyrimidines: Pyrimidines are another class of heterocyclic compounds with significant pharmacological properties.
Uniqueness
2-[(4-ISOPROPYLBENZOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C19H22N2O2S |
|---|---|
分子量 |
342.5 g/mol |
IUPAC名 |
2-[(4-propan-2-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O2S/c1-11(2)12-7-9-13(10-8-12)18(23)21-19-16(17(20)22)14-5-3-4-6-15(14)24-19/h7-11H,3-6H2,1-2H3,(H2,20,22)(H,21,23) |
InChIキー |
KTXOPIYQMOYREV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10978513.png)

![Methyl 4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxylate](/img/structure/B10978523.png)
![N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10978531.png)
![N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10978539.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B10978540.png)



![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B10978556.png)




